molecular formula C16H15Cl2NO3 B4797375 N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide

Cat. No.: B4797375
M. Wt: 340.2 g/mol
InChI Key: BKGPOIWGXKDSSH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dichlorobenzyl group and two methoxy groups at the 2 and 4 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,4-dimethoxybenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Step 1: Preparation of 3,4-dichlorobenzyl chloride by chlorination of 3,4-dichlorotoluene.

    Step 2: Reaction of 3,4-dichlorobenzyl chloride with 2,4-dimethoxybenzoic acid in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy groups on the benzamide ring activate the aromatic system towards electrophilic substitution reactions.

    Nucleophilic Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methoxy groups to form corresponding carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group of the benzamide to form the corresponding amine.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine atoms in the 3,4-dichlorobenzyl group.

Major Products

    Oxidation: Formation of 2,4-dicarboxybenzamide.

    Reduction: Formation of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzylamine.

    Substitution: Formation of N-(3,4-dimethoxybenzyl)-2,4-dimethoxybenzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide can be compared with other benzamide derivatives, such as:

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

These compounds share similar structural features but differ in the position and nature of substituents on the benzamide ring. The unique combination of 3,4-dichlorobenzyl and 2,4-dimethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-11-4-5-12(15(8-11)22-2)16(20)19-9-10-3-6-13(17)14(18)7-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGPOIWGXKDSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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